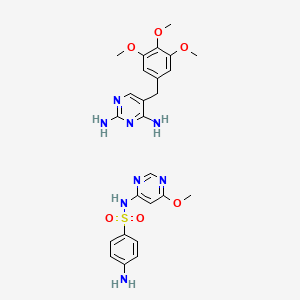

Sulfaton

説明

特性

CAS番号 |

39469-68-6 |

|---|---|

分子式 |

C25H30N8O6S |

分子量 |

570.6 g/mol |

IUPAC名 |

4-amino-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C14H18N4O3.C11H12N4O3S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2-7H,12H2,1H3,(H,13,14,15) |

InChIキー |

MWDPWRUULMQYHY-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

正規SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |

他のCAS番号 |

39469-68-6 |

同義語 |

sulfaton |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanisms of Action of Sulfonamides and the Process of Sulfation

Disclaimer: The term "Sulfaton" does not correspond to a recognized pharmaceutical agent or scientific compound in established databases. This guide addresses the two most probable intended subjects of inquiry: the class of antibiotics known as Sulfonamides and the biochemical process of Sulfation . Both are central to pharmacology and drug development.

Part 1: The Mechanism of Action of Sulfonamides (Sulfa Drugs)

Sulfonamides are a class of synthetic antimicrobial agents that are bacteriostatic, meaning they inhibit the growth and multiplication of bacteria but do not kill them.[1] Their mechanism of action is centered on the disruption of the bacterial folic acid synthesis pathway.[2][]

Core Mechanism: Inhibition of Dihydropteroate Synthase

Bacteria, unlike humans who obtain folic acid (Vitamin B9) from their diet, must synthesize it de novo.[1][4] Folic acid is a crucial precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[5] The enzyme dihydropteroate synthase (DHPS) is a key component of this pathway, catalyzing the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroic acid.[6][7]

Sulfonamides are structural analogs of PABA.[8] This structural similarity allows them to act as competitive inhibitors of DHPS, binding to the enzyme's active site and preventing PABA from binding.[5] This inhibition halts the production of dihydropteroic acid and, consequently, the synthesis of folic acid.[1] Without adequate folic acid, bacteria cannot produce the necessary nucleotides for DNA replication and cell division, leading to the cessation of growth.[5]

dot

Figure 1: Inhibition of Bacterial Folic Acid Synthesis by Sulfonamides.

Data Presentation: Antibacterial Spectrum

Sulfonamides possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[8][9] However, the emergence of resistance has limited their clinical utility.[10] They are also effective against some fungi and protozoa.[8]

| Organism Type | Generally Susceptible Species | Often Resistant Species |

| Gram-positive Bacteria | Streptococcus pyogenes, Nocardia spp., Bacillus anthracis | Many strains of Staphylococcus aureus |

| Gram-negative Bacteria | Haemophilus influenzae, Vibrio cholerae, some E. coli | Pseudomonas aeruginosa, Serratia spp. |

| Other Microorganisms | Chlamydia trachomatis, Toxoplasma gondii, Pneumocystis jirovecii | Anaerobic bacteria |

Table 1: General Antibacterial Spectrum of Sulfonamides.[6][9]

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay

A standard method to quantify the efficacy of an antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Inoculum: A pure culture of the test bacterium is grown overnight on an appropriate agar medium. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Drug Dilution Series: A serial two-fold dilution of the sulfonamide drug is prepared in a 96-well microtiter plate using CAMHB as the diluent. A growth control well (no drug) and a sterility control well (no bacteria) are included.

-

Inoculation: Each well (except the sterility control) is inoculated with the prepared bacterial suspension.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of the sulfonamide at which there is no visible growth (turbidity) in the wells.

dot

References

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]

- 4. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 5. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 6. pharmacy180.com [pharmacy180.com]

- 7. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tf.ni.ac.rs [tf.ni.ac.rs]

- 10. drugs.com [drugs.com]

The Sulfation Code: A Technical Guide to the Role of Sulfation in Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-translational modifications are critical regulators of cellular function, and among these, sulfation is emerging as a key player in the intricate symphony of cellular signaling. This technical guide provides an in-depth exploration of the role of sulfation, a ubiquitous modification of proteins and glycosaminoglycans, in modulating a diverse array of signaling pathways. We delve into the enzymatic machinery governing sulfation dynamics, the specific signaling cascades influenced by this modification, and the functional consequences for cellular behavior and disease pathogenesis. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of sulfation-dependent signaling networks to facilitate further investigation and therapeutic innovation in this burgeoning field.

Introduction to Sulfation in Cellular Signaling

Sulfation is a crucial post-translational modification involving the addition of a sulfonate group (SO3-) to a substrate molecule, most commonly tyrosine residues of proteins or the carbohydrate chains of glycosaminoglycans (GAGs).[1][2] This process is catalyzed by a family of enzymes known as sulfotransferases (SULTs) located in the Golgi apparatus, which transfer a sulfate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[3][4] Conversely, sulfatases are enzymes that remove sulfate groups, allowing for dynamic regulation of the sulfation status of various molecules.[5][6] The pattern of sulfation, often referred to as the "sulfation code," creates a layer of complexity in cellular communication by modulating protein-protein interactions, ligand-receptor binding, and the assembly of signaling complexes.[7][8]

There are two primary types of sulfation that play significant roles in cellular signaling:

-

Tyrosine Sulfation: This modification occurs on tyrosine residues of secreted and transmembrane proteins.[3][9] Tyrosine sulfation is known to be critical for strengthening protein-protein interactions, influencing processes such as leukocyte adhesion, chemokine signaling, and hemostasis.[2][9]

-

Glycosaminoglycan (GAG) Sulfation: GAGs are long, unbranched polysaccharides that are often attached to core proteins to form proteoglycans. The sulfation patterns of GAGs, such as heparan sulfate (HS) and chondroitin sulfate (CS), are highly variable and create specific binding sites for a multitude of signaling molecules, including growth factors, morphogens, and chemokines.[7][8][10] This interaction is essential for regulating developmental processes, inflammation, and cancer progression.[11][12][13]

This guide will explore the intricate roles of both tyrosine and GAG sulfation in key cellular signaling pathways.

The Enzymatic Machinery of Sulfation

The cellular sulfation state is tightly regulated by the coordinated action of sulfotransferases and sulfatases.

Sulfotransferases (SULTs)

Sulfotransferases are a diverse family of enzymes responsible for catalyzing the transfer of a sulfonate group from PAPS to a specific substrate.[14] They are broadly classified into two main categories:

-

Cytosolic SULTs: These enzymes primarily sulfonate small molecules, including steroids, neurotransmitters, and xenobiotics.[15]

-

Golgi-resident SULTs: This group includes tyrosylprotein sulfotransferases (TPSTs) and carbohydrate sulfotransferases, which are responsible for the sulfation of proteins and GAGs, respectively, as they transit through the Golgi apparatus.[3][16]

The expression and activity of specific SULTs are tissue- and context-dependent, contributing to the precise regulation of signaling events.[10]

Sulfatases

Sulfatases counterbalance the action of sulfotransferases by removing sulfate groups from their substrates.[5][6] These enzymes are found in various cellular compartments, including lysosomes and the extracellular space.[17] Extracellular sulfatases, such as the Sulfs (SULF1 and SULF2), are particularly important in modulating signaling pathways by editing the sulfation patterns of heparan sulfate proteoglycans (HSPGs) on the cell surface, thereby regulating the release and availability of growth factors.[5][18]

Role of Sulfation in Major Signaling Pathways

Sulfation plays a pivotal role in modulating a wide range of signaling pathways that are fundamental to development, homeostasis, and disease.

Growth Factor Signaling (FGF, Wnt, TGF-β)

The sulfation patterns of heparan sulfate proteoglycans (HSPGs) are critical for regulating the activity of several families of growth factors.[19] Specific sulfation motifs on HS chains create high-affinity binding sites for growth factors, facilitating their interaction with their cognate receptors.[16] For instance, 6-O-sulfation of glucosamine residues in HS is crucial for Fibroblast Growth Factor (FGF) signaling.[16] Extracellular sulfatases, like SULF1, can remove these 6-O-sulfate groups, leading to the release of Wnt ligands from HSPGs and enabling them to bind to their signaling receptors.[5][11] Similarly, HSPGs are essential co-receptors for Transforming Growth Factor-β (TGF-β) signaling.[20]

Inflammatory Signaling

Sulfation is deeply involved in regulating inflammatory responses.[13] Tyrosine sulfation of chemokine receptors, for example, is critical for their ability to bind chemokines and mediate leukocyte trafficking to sites of inflammation.[9][21] The sulfation patterns of GAGs on endothelial cells and leukocytes also play a crucial role in the adhesion and transmigration of immune cells.[22] For instance, 6-O-sulfation of HS is important for the interaction with chemokines like CXCL8 and CCL5 and for selectin-mediated leukocyte rolling.[13] Furthermore, sulfated hyaluronan has been shown to possess anti-inflammatory properties.[23] Dysregulation of sulfation has been implicated in chronic inflammatory diseases.

Developmental Signaling

During embryonic development, precise spatial and temporal control of signaling pathways is essential for proper pattern formation and organogenesis.[24] The sulfation of HSPGs is critical for establishing morphogen gradients of signaling molecules like Wnt, Hedgehog (Hh), and Bone Morphogenetic Proteins (BMPs).[11][19] The specific sulfation patterns on HS chains regulate the diffusion and receptor binding of these morphogens, thereby controlling cell fate decisions.[16]

Cancer Signaling

Aberrant sulfation is increasingly recognized as a hallmark of cancer.[10][12] Changes in the expression of sulfotransferases and sulfatases can lead to altered sulfation patterns of HSPGs, which in turn can promote tumor growth, angiogenesis, and metastasis.[25][26] For example, overexpression of certain heparan sulfate 3-O-sulfotransferases (HS3STs) has been linked to increased cancer cell invasiveness through the activation of signaling pathways such as Erk1/2 and Akt.[12][25] Conversely, some sulfotransferases, like SULT1A1, can bioactivate certain anticancer drugs, making their expression a potential predictive biomarker for treatment response.[27]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the impact of sulfation on molecular interactions and cellular responses.

Table 1: Impact of Sulfation on Ligand-Receptor Binding Affinity

| Ligand/Receptor System | Sulfation Modification | Change in Binding Affinity (Kd) | Reference |

| TSH / TSH Receptor | Tyrosine sulfation of receptor | Required for high-affinity binding | [28] |

| Factor VIII / vWF | Tyrosine sulfation of Factor VIII | Essential for effective binding | [3] |

| Chemokines (MIP-1α, MIP-1β) / CCR5 | Tyrosine sulfation of CCR5 | Contributes to binding | [28] |

| FGF2 / FGFR | 6-O-sulfation of Heparan Sulfate | Enhances binding | [16] |

Table 2: Effect of Sulfation on Cellular Processes

| Cellular Process | Molecule and Sulfation Change | Observed Effect | Reference |

| Osteoclast Differentiation | Increased GAG sulfation | Inhibition of differentiation (63-95% suppression) | [29] |

| Agrin-induced AChR clustering | Reduced GAG sulfation | Decreased frequency of clustering | [30] |

| Cancer Cell Invasiveness | Overexpression of HS3ST2 | Upregulation of Erk1/2 and β-catenin signaling | [12][25] |

| Inflammatory Response | Sulfated Hyaluronan (sL-HA) | Attenuation of inflammatory signaling in macrophages | [23] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of sulfation in cellular signaling.

Sulfotransferase Activity Assays

Several methods are available to measure the activity of sulfotransferases.

5.1.1. Radiometric Assay

This is a classic and highly sensitive method.[31][32]

-

Principle: Measures the transfer of a radiolabeled sulfate group from [³⁵S]PAPS to a substrate.

-

Protocol:

-

Prepare a reaction mixture containing the enzyme source (e.g., cell lysate, purified enzyme), the acceptor substrate (e.g., a peptide for TPST, a GAG for carbohydrate SULT), and [³⁵S]PAPS in an appropriate buffer.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

-

Stop the reaction (e.g., by adding a high concentration of unlabeled PAPS or by heat inactivation).

-

Separate the radiolabeled product from the unreacted [³⁵S]PAPS. This can be achieved by methods such as:

-

Quantify the radioactivity of the product using liquid scintillation counting or phosphorimaging.

-

5.1.2. Colorimetric/Fluorometric Assays

These assays offer a non-radioactive alternative and are often suitable for high-throughput screening.[14][31]

-

Principle: Utilize a coupled enzyme system where the product of the sulfotransferase reaction, 3'-phosphoadenosine-5'-phosphate (PAP), is used in a subsequent reaction that generates a colored or fluorescent product.[32]

-

Example Protocol (PAPS Regeneration System):

-

The primary reaction contains the sulfotransferase of interest, its substrate, and a non-radiolabeled PAPS analog, p-nitrophenyl sulfate (PNPS), which serves as the sulfate donor.

-

An auxiliary enzyme, such as aryl sulfotransferase IV (AST-IV), continuously regenerates PAPS from PAP and PNPS.

-

The co-product of this regeneration, p-nitrophenol (PNP), can be measured spectrophotometrically at 400 nm.[31][32]

-

Detection of Sulfated Proteins

Several techniques can be employed to identify and characterize sulfated proteins.

5.2.1. Mass Spectrometry (MS)

MS is a powerful tool for identifying post-translational modifications, including sulfation.[21][33]

-

Principle: The addition of a sulfate group results in a specific mass shift of +79.9568 Da. However, this is isobaric with phosphorylation (+79.9663 Da), requiring high-resolution mass spectrometers to distinguish between them.[33] The sulfate group is also highly labile and can be lost during MS analysis.

-

Protocol Outline:

-

Isolate the protein of interest (e.g., via immunoprecipitation or gel electrophoresis).

-

Perform in-gel or in-solution digestion with a protease (e.g., trypsin).

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Utilize specialized fragmentation techniques (e.g., electron-transfer dissociation) to retain the labile sulfate modification.

-

Analyze the MS/MS spectra to identify the sulfated peptide and pinpoint the site of sulfation.

-

5.2.2. Antibody-based Detection

The use of antibodies specific to sulfated epitopes allows for detection by Western blotting or ELISA.[21][34]

-

Principle: A monoclonal antibody that recognizes sulfotyrosine can be used to probe for tyrosine-sulfated proteins.

-

Protocol (Western Blotting):

-

Separate proteins by SDS-PAGE and transfer to a membrane (e.g., PVDF).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for sulfotyrosine (e.g., PSG2).[34]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

5.2.3. Metabolic Radiolabeling and Hydrolysis

This method provides definitive evidence of tyrosine sulfation.[35][36]

-

Principle: Cells are cultured in the presence of [³⁵S]sulfate, which is incorporated into newly synthesized sulfated proteins. The protein of interest is then isolated, hydrolyzed, and the resulting amino acids are analyzed.

-

Protocol:

-

Metabolically label cells expressing the protein of interest with [³⁵S]sulfate.

-

Lyse the cells and immunoprecipitate the target protein.

-

Resolve the immunoprecipitate by SDS-PAGE and transfer to a PVDF membrane.

-

Excise the radioactive protein band.

-

Perform alkaline hydrolysis of the protein using barium hydroxide.[36]

-

Neutralize the hydrolysate and perform thin-layer electrophoresis (TLE), co-migrating with a non-radioactive sulfotyrosine standard.

-

Visualize the standard (e.g., with ninhydrin) and detect the radioactive spot by autoradiography. Co-localization confirms tyrosine sulfation.[35]

-

Conclusion and Future Directions

The field of sulfation in cellular signaling is rapidly expanding, revealing a complex regulatory layer that governs a multitude of physiological and pathological processes. The "sulfation code" embedded in proteins and glycosaminoglycans provides a dynamic mechanism for fine-tuning cellular responses to external cues. Understanding the intricate interplay between sulfotransferases and sulfatases, and how their dysregulation contributes to disease, opens up new avenues for therapeutic intervention. The development of specific inhibitors or activators of these enzymes, as well as sulfation-targeted biologics, holds great promise for the treatment of cancer, inflammatory disorders, and other diseases. The experimental approaches detailed in this guide provide a robust toolkit for researchers to further unravel the complexities of the sulfation code and its profound impact on cellular signaling. Future research will likely focus on developing more sophisticated tools for in vivo imaging of sulfation dynamics and elucidating the specific sulfation patterns that dictate distinct signaling outcomes.

References

- 1. Sulfation, the Up-and-Coming Post-Translational Modification: Its Role and Mechanism in Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are the types of protein sulfation and their implications in protein-protein interactions? [synapse.patsnap.com]

- 3. Tyrosine sulfation - Wikipedia [en.wikipedia.org]

- 4. New tools for evaluating protein tyrosine sulfation and carbohydrate sulfation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfatase activities towards the regulation of cell metabolism and signaling in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfatases: structure, mechanism, biological activity, inhibition, and synthetic utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfation of Glycosaminoglycans and Its Implications in Human Health and Disorders | Annual Reviews [annualreviews.org]

- 8. researchgate.net [researchgate.net]

- 9. Tyrosine sulfation: a modulator of extracellular protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Heparan Sulfate Biosynthesis and Sulfation Profiles as Modulators of Cancer Signalling and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Wnts, signaling and sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | The Emerging Roles of Heparan Sulfate 3-O-Sulfotransferases in Cancer [frontiersin.org]

- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 14. Recent advances in sulfotransferase enzyme activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Sulfation pattern in glycosaminoglycan: does it have a code? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Catch Bond Interaction between Cell-Surface Sulfatase Sulf1 and Glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.biologists.com [journals.biologists.com]

- 20. The Genetics behind Sulfation: Impact on Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protein Sulfation Analysis - Creative Proteomics [creative-proteomics.com]

- 22. The Role of Heparan Sulfate in Inflammation, and the Development of Biomimetics as Anti-Inflammatory Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Sulfated hyaluronan attenuates inflammatory signaling pathways in macrophages involving induction of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. rep.bioscientifica.com [rep.bioscientifica.com]

- 25. The Emerging Roles of Heparan Sulfate 3-O-Sulfotransferases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Sulfotransferase SULT2B1 facilitates colon cancer metastasis by promoting SCD1‐mediated lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Expression of sulfotransferase SULT1A1 in cancer cells predicts susceptibility to the novel anticancer agent NSC-743380 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Tyrosine sulfation is required for agonist recognition by glycoprotein hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. The effect of the degree of sulfation of glycosaminoglycans on osteoclast function and signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Reduced glycosaminoglycan sulfation diminishes the agrin signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Tyrosine Sulfation as a Protein Post-Translational Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 34. DETECTION AND PURIFICATION OF TYROSINE-SULFATED PROTEINS USING A NOVEL ANTI-SULFOTYROSINE MONOCLONAL ANTIBODY - PMC [pmc.ncbi.nlm.nih.gov]

- 35. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 36. 2024.sci-hub.se [2024.sci-hub.se]

A Technical Guide to the Discovery of Novel Sulfated Compounds in Marine Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

The marine environment represents a vast and largely untapped reservoir of chemical diversity, offering an unparalleled source of novel bioactive compounds.[1][2] Among these, sulfated secondary metabolites, produced by a wide array of marine organisms from algae to invertebrates, have garnered significant attention for their potent and diverse biological activities.[3] These compounds, particularly sulfated polysaccharides (SPs) and sulfated steroids, exhibit a range of therapeutic properties, including anticoagulant, antiviral, antioxidant, antitumor, and anti-inflammatory effects.[4][5][6] Their unique structural complexities, such as specific sulfation patterns and glycosidic linkages, are key to their bioactivity and present exciting opportunities for the development of new drugs and therapeutic agents.[7][8] This technical guide provides an in-depth overview of the methodologies and strategies employed in the discovery, isolation, characterization, and evaluation of novel sulfated compounds from marine sources.

A Generalized Workflow for Discovery and Development

The process of discovering novel marine sulfated compounds is a multi-stage endeavor that begins with sample collection and progresses through extraction, purification, structural analysis, and biological screening. This systematic approach is essential for efficiently identifying and advancing promising lead compounds.

Caption: A generalized workflow from marine organism collection to preclinical development.

Detailed Experimental Protocols

Precise and reproducible experimental methods are the cornerstone of natural product discovery. This section outlines key protocols for the isolation and analysis of marine sulfated compounds.

Extraction of Sulfated Polysaccharides from Marine Algae

This protocol provides a general method for extracting crude sulfated polysaccharides (SPs) from dried algal biomass.

-

Depigmentation and Lipid Removal: Incubate 10 g of finely powdered dry algae with acetone or a methanol/chloroform/water mixture (4:2:1 v/v/v) overnight to remove pigments and lipids.[9][10]

-

Initial Extraction: Dissolve the resulting residue in 5 volumes of a suitable extraction buffer, such as 0.25M NaCl, and adjust the pH to 8.0.[10] For some applications, acid extraction (e.g., with HCl) can be employed.[11]

-

Proteolysis: Add a protease like trypsin (e.g., 10 mg) to the solution and incubate for 24 hours at an optimal temperature (e.g., 37°C) to digest proteins.[10]

-

Precipitation: Filter the mixture through cheesecloth. Precipitate the SPs from the filtrate by adding 3-4 volumes of ice-cold ethanol or acetone and allowing it to stand at 4°C overnight.[9][10]

-

Collection and Drying: Centrifuge the mixture to collect the precipitate. Wash the pellet with ethanol, then dry it (e.g., by lyophilization) to obtain the crude SP extract.

Advanced Method Note: To improve extraction efficiency and reduce time, techniques like ultrasound-assisted extraction can be optimized. For green algae, parameters such as an extraction temperature of 66°C for 40 minutes have been shown to increase yields.[9]

Purification of Sulfated Compounds

Crude extracts contain a mixture of compounds. A multi-step chromatography process is required for purification.

-

Anion-Exchange Chromatography (AEC): This is the primary step for separating anionic polymers like SPs.

-

Dissolve the crude extract in a low-salt starting buffer.

-

Load the solution onto a DEAE-cellulose (or similar) anion-exchange column.[12]

-

Elute the bound polysaccharides using a stepwise or linear gradient of increasing salt concentration (e.g., 0.4 M to 2.0 M NaCl).[10][13]

-

Collect fractions and screen for carbohydrate and sulfate content to identify SP-containing fractions.

-

-

Size-Exclusion Chromatography (SEC) / Gel Filtration: This step separates molecules based on their size.

Structural Characterization

Elucidating the precise structure of a novel compound is critical.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used for identifying key functional groups. Characteristic absorbance bands for SPs include a broad peak between 1220-1270 cm⁻¹ (S=O stretching), a peak around 845 cm⁻¹ (C-O-S bending, indicating sulfate position), and peaks around 1035 cm⁻¹ (C-O-C stretching of the glycosidic bond).[10][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for detailed structural elucidation.[14]

-

Dissolve the purified compound in D₂O.

-

Acquire 1D NMR spectra (¹H and ¹³C) to identify anomeric configurations (α-anomeric protons typically appear at δ 5.2-5.4 ppm) and characteristic signals like methyl protons of fucose (δ 1.1-1.5 ppm).[10][12]

-

Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to determine glycosidic linkages, monosaccharide composition, and the precise positions of sulfate groups.[12][14]

-

-

Mass Spectrometry (MS): Used to determine molecular weight and fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) can help identify the mass of constituent monosaccharides and oligosaccharide fragments.[12]

Biological Activity Screening Protocols

The Activated Partial Thromboplastin Time (APTT) assay measures the efficacy of the intrinsic coagulation pathway.[15]

-

Prepare a series of concentrations of the purified sulfated compound in a suitable buffer.

-

Add 50 µL of normal human plasma to a microplate well.

-

Add 50 µL of the compound solution (or control) and 50 µL of APTT reagent (a phospholipid/activator mixture). Incubate for 5 minutes at 37°C.

-

Initiate the clotting reaction by adding 50 µL of pre-warmed 25 mM CaCl₂ solution.

-

Measure the time to clot formation using a coagulometer. An extended clotting time compared to the control indicates anticoagulant activity.[11]

This assay determines a compound's ability to inhibit viral infection.[16]

-

Seed host cells (e.g., Vero-CCL81) in 96-well plates and grow to confluence.

-

Prepare serial dilutions of the purified sulfated compound.

-

Pre-incubate a known titer of the virus (e.g., SARS-CoV-2) with the compound dilutions for 1 hour at 37°C.

-

Infect the host cell monolayer with the virus-compound mixture.

-

After an incubation period (e.g., 48 hours), fix the cells.

-

Use an antibody against a viral protein (e.g., SARS-CoV-2 spike protein) followed by a secondary antibody conjugated to an enzyme (e.g., HRP) to visualize infected cell clusters (foci).

-

Count the foci in each well. The concentration of the compound that reduces the number of foci by 50% (IC50) is determined.[16][17]

This assay assesses the toxicity of the compound to mammalian cells.[18][19]

-

Seed a relevant cell line (e.g., V-C8) in a 96-well plate at a predetermined optimal density (e.g., 4000 cells/well).

-

After 24 hours, treat the cells with various concentrations of the test compound and incubate for a set period (e.g., 72 hours).

-

Add WST-1 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm. A decrease in absorbance indicates reduced cell viability. The concentration that inhibits cell growth by 50% (IC50) is calculated.

Quantitative Data on Marine Sulfated Compounds

The following tables summarize quantitative data reported in the literature, providing benchmarks for yield and biological activity.

Table 1: Extraction Yields of Sulfated Polysaccharides

| Marine Source | Extraction Method | Yield | Reference |

| Sargassum myriocystum | NaCl Extraction / Acetone Precipitation | 5% (from 10g dry weight) | [10][13] |

| Sargassum wightii | HCl Extraction | 3.91 g (from starting material) | [11] |

| Green Algae (Generic) | Ultrasound-Assisted Extraction | Up to 8.3% | [9] |

| Sargassum binderi | Enzymatic Hydrolysis / Ethanol Precipitation | 79.5% (polysaccharide from hydrolysate) | [12] |

Table 2: Biological Activities of Marine Sulfated Compounds

| Compound Class / Source | Biological Activity | Assay | Result (IC50 / Activity) | Reference |

| Aliphatic Sulfates (A. japonicus) | Cytotoxicity | A549 Lung Cancer Cells | IC50: 0.062 - 0.065 µM | [20] |

| Sulfated Galactomannans | Antiviral (HIV) | MT-4 Cells | IC50: 0.04 - 0.8 µg/mL | [21] |

| Sulfated Galactomannans | Antiviral (Dengue) | LCC-MK2 Cells | IC50: 0.2 - 1.1 µg/mL | [21] |

| Sulfated Galactomannans | Anticoagulant | In Vitro | 13.4 - 36.6 unit/mg | [21] |

| Crude SPs (S. wightii) | Anticoagulant | APTT | 31.3 ± 1.0 seconds | [11] |

| Fucoidan (RPI-27) | Antiviral (SARS-CoV-2) | Focus Reduction Assay | IC50: ~1 ng/mL | [16][17] |

| Heparin | Antiviral (SARS-CoV-2) | Focus Reduction Assay | IC50: ~50 ng/mL | [16] |

Table 3: Characteristic Spectroscopic Data for Fucoidans

| Spectroscopic Technique | Feature | Typical Range / Value | Description | Reference |

| FTIR | S=O Stretch | 1220 - 1270 cm⁻¹ | Strong, broad peak indicative of sulfate esters. | [12] |

| FTIR | C-O-S Bend | ~845 cm⁻¹ | Indicates axial sulfation at C4 of fucose. | [10][12] |

| ¹H NMR | Anomeric Protons | δ 5.2 - 5.4 ppm | Signals for α-L-fucopyranose residues. | [10][12] |

| ¹H NMR | Fucose Methyl Protons | δ 1.1 - 1.5 ppm | Doublet peak characteristic of the C6 methyl group. | [10][12] |

| ¹³C NMR | Anomeric Carbon | δ 98 - 102 ppm | Signal for C1 of α-L-fucopyranose. | [14] |

| ¹³C NMR | Fucose Methyl Carbon | δ ~16 ppm | Signal for C6 of α-L-fucopyranose. | [14] |

Mechanisms of Action and Signaling Pathways

Understanding how a compound exerts its biological effect is crucial for drug development. Sulfated compounds often act by mimicking endogenous molecules like heparan sulfate, thereby interfering with biological processes such as blood coagulation and viral entry.

Antiviral Mechanism: Inhibition of Viral Entry

Many sulfated polysaccharides prevent viral infection by acting as decoys. They bind to the viral surface proteins, blocking them from attaching to heparan sulfate co-receptors or primary receptors (like ACE2 for SARS-CoV-2) on the host cell surface.[16][22] This mechanism effectively neutralizes the virus before it can enter and replicate within the cell.

Caption: Sulfated polysaccharides can block viral entry by binding to viral spike proteins.

References

- 1. Frontiers | Novel Bioactive Compounds From Marine Sources as a Tool for Functional Food Development [frontiersin.org]

- 2. Frontiers | Marine microbial bioprospecting and bioactive bioproducts: seven decades of discovery and contemporary perspectives [frontiersin.org]

- 3. Sulfated compounds from marine organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview on Biological Activities and Molecular Characteristics of Sulfated Polysaccharides from Marine Green Algae in Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jme.bioscientifica.com [jme.bioscientifica.com]

- 6. Chemical Structures and Bioactivities of Sulfated Polysaccharides from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Perspective on the Use of Sulfated Polysaccharides from Marine Organisms as a Source of New Antithrombotic Drugs [mdpi.com]

- 8. NMR spectroscopy for structural elucidation of sulfated polysaccharides from red seaweeds [ri.conicet.gov.ar]

- 9. mdpi.com [mdpi.com]

- 10. Purification and Structural Characterization of Sulfated Polysaccharide from Sargassum myriocystum and its Efficacy in Scavenging Free Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Purification and Structural Characterization of Sulfated Polysaccharides Derived from Brown Algae, Sargassum binderi: Inhibitory Mechanism of iNOS and COX-2 Pathway Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Sulfated polysaccharides effectively inhibit SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Marine Natural Product Libraries for High-Throughput Screening and Rapid Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bioactive Aliphatic Sulfates from Marine Invertebrates [mdpi.com]

- 21. Chemically sulfated natural galactomannans with specific antiviral and anticoagulant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Marine Sulfated Polysaccharides as Promising Antiviral Agents: A Comprehensive Report and Modeling Study Focusing on SARS CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sulfotransferase Enzymes and Their Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sulfotransferases (SULTs)

Sulfotransferases (SULTs) are a superfamily of Phase II metabolizing enzymes crucial for the detoxification and homeostasis of a vast array of endogenous and exogenous compounds.[1][2] These enzymes catalyze the transfer of a sulfonate group (-SO3) from the universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl or amine group on a substrate.[1][3] This process, known as sulfonation or sulfation, generally increases the water solubility of the substrate, facilitating its excretion from the body and often modulating its biological activity.[1][4]

SULTs are broadly classified into two main categories: cytosolic and membrane-bound enzymes. Cytosolic SULTs are primarily involved in the metabolism of small molecules, including hormones, neurotransmitters, drugs, and other xenobiotics.[2][5] In contrast, membrane-associated SULTs, typically found in the Golgi apparatus, are responsible for the sulfonation of larger macromolecules like proteins and glycosaminoglycans.[4]

In humans, the cytosolic SULT superfamily is further divided into families and subfamilies based on amino acid sequence identity. The major families include SULT1, SULT2, and SULT4.[6] The SULT1 family is the largest and includes enzymes that metabolize a wide variety of phenols, estrogens, and catecholamines.[1][7] The SULT2 family primarily targets steroids and bile acids.[1][8]

The catalytic mechanism of SULTs involves the binding of PAPS and the substrate to the enzyme's active site.[9] The transfer of the sulfonate group is believed to occur via an in-line displacement mechanism.[10]

Substrates of Sulfotransferases

SULTs exhibit broad and often overlapping substrate specificities, acting on a diverse range of endogenous and xenobiotic compounds.[2][5]

Endogenous Substrates

Endogenous substrates of SULTs are critical for maintaining physiological homeostasis. Key examples include:

-

Steroid Hormones: SULTs, particularly SULT1E1 and SULT2A1, play a pivotal role in regulating the activity of steroid hormones such as estrogens, androgens, and dehydroepiandrosterone (DHEA).[1][8] Sulfonation of these hormones at their hydroxyl groups renders them inactive and promotes their elimination.[1]

-

Neurotransmitters: Catecholamine neurotransmitters like dopamine are metabolized by SULT1A3, which is crucial for regulating their levels in the nervous system and other tissues.[11][12]

-

Thyroid Hormones: The SULT1B1 isoform is involved in the sulfation and inactivation of thyroid hormones.[7]

-

Bile Acids: SULT2A1 is also responsible for the sulfation of bile acids, which is an important step in their detoxification and excretion.[8]

Xenobiotic Substrates

SULTs are integral to the metabolism of a wide array of foreign compounds, a process that can lead to either detoxification or, in some cases, bioactivation of toxic metabolites.[13]

-

Drugs: Many pharmaceutical drugs are substrates for SULTs. For instance, SULT1A1 is involved in the metabolism of acetaminophen and minoxidil.[2] The sulfation of drugs can significantly impact their pharmacokinetics and efficacy.[1]

-

Environmental Chemicals: SULTs play a role in the detoxification of various environmental toxins and pollutants.[2][5]

-

Dietary Compounds: Natural products found in the diet can also be metabolized by SULTs.[2][5]

Quantitative Data: Kinetic Parameters of Human SULT Isoforms

The following tables summarize the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for several key human SULT isoforms with various substrates. These parameters provide insights into the affinity of the enzyme for its substrate and its catalytic efficiency.

Table 1: Kinetic Parameters of Human SULT1A1

| Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference(s) |

| 4-Nitrophenol | - | 7.5 | [2] |

| Dopamine | - | 0.16 | [2] |

| 17β-Estradiol | 0.30 - 7.5 | - | [14] |

| 4-Hydroxytamoxifen | - | - | [15] |

| Diethylstilbestrol | - | - | [15] |

Table 2: Kinetic Parameters of Human SULT1A3

| Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference(s) |

| Dopamine | 2.1 | - | [5] |

| Various Phenolic Substrates | - | - | [13] |

Table 3: Kinetic Parameters of Human SULT1E1

| Substrate | Km (nM) | Vmax/Km | Reference(s) |

| Estrone (E1) | 1.8 | - | [7] |

| 17β-Estradiol (E2) | - | - | [1][15] |

| Ethinylestradiol (EE2) | - | - | [1] |

| 4-Hydroxytamoxifen | - | - | [15] |

| Diethylstilbestrol | - | - | [15] |

| 6-hydroxy-2-arylbenzothiazoles | 120 - 2360 | - | [5][16] |

Table 4: Kinetic Parameters of Human SULT2A1

| Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference(s) |

| Dehydroepiandrosterone (DHEA) | 0.8 - 3.8 | 130.8 (pmol/min/mg) - 245 | [10][17] |

| Lithocholic acid | - | 54.3 (µmol/min/mg) | [8] |

| Ciprofloxacin | 1080 ± 30 | - | [18] |

| Moxifloxacin | 530 ± 10 | 6.3 ± 0.1 | [18] |

| Garenoxacin | 190 ± 10 | - | [18] |

| Desipramine | 54 ± 1 | - | [18] |

| Metoclopramide | 2320 ± 120 | - | [18] |

Experimental Protocols

Radiometric Sulfotransferase Activity Assay

This is a classic and highly sensitive method for measuring SULT activity by tracking the transfer of a radiolabeled sulfonate group from [35S]PAPS to a substrate.[6][9]

Materials:

-

Recombinant SULT enzyme or cytosolic fraction

-

Substrate of interest

-

[35S]PAPS (e.g., from PerkinElmer)[6]

-

Assay Buffer: e.g., 50 mM potassium phosphate buffer, pH 6.5[6]

-

Dithiothreitol (DTT)

-

Stop Solution: e.g., 0.1 M zinc sulfate (ZnSO4) and 0.1 M barium hydroxide (Ba(OH)2)[6]

-

Scintillation cocktail

-

Microcentrifuge tubes

-

Incubator (37°C)

-

Microcentrifuge

-

Scintillation counter

Procedure:

-

Prepare the Reaction Cocktail: In a microcentrifuge tube on ice, prepare a reaction cocktail containing the assay buffer, DTT, and [35S]PAPS. The final concentration of [35S]PAPS is typically around 0.4 µM.[6]

-

Prepare Substrate and Enzyme: In separate microcentrifuge tubes, prepare dilutions of the substrate and the SULT enzyme (or cytosolic fraction) in ice-cold dilution buffer.

-

Initiate the Reaction: To a new microcentrifuge tube, add the substrate solution, followed by the diluted enzyme. Initiate the reaction by adding the reaction cocktail.[6] A typical final reaction volume is 150-200 µL.[6][19]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).[6] It is crucial to ensure the reaction is within the linear range.

-

Stop the Reaction: Terminate the reaction by adding the stop solution (e.g., 100 µL of a mixture of ZnSO4 and Ba(OH)2). This will precipitate the unreacted [35S]PAPS.[6]

-

Centrifugation: Centrifuge the tubes at maximum speed for a few minutes to pellet the precipitate.[6]

-

Quantification: Carefully transfer a known volume of the supernatant (containing the [35S]-labeled product) to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Controls: It is essential to include negative controls, such as reactions without the substrate or without the enzyme, to account for background radioactivity and non-enzymatic sulfonation.[6]

Phosphatase-Coupled Sulfotransferase Assay

This is a non-radiometric, high-throughput compatible method that measures SULT activity by detecting the formation of the reaction byproduct, 3'-phosphoadenosine-5'-phosphate (PAP).[20][21][22]

Materials:

-

Recombinant SULT enzyme

-

Substrate of interest

-

PAPS

-

PAP-specific phosphatase (e.g., gPAPP)[20]

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare Reaction Mix: In a 96-well plate, prepare a reaction mix containing the assay buffer (e.g., 25 mM Tris, 15 mM MgCl2, pH 7.5), PAPS, the acceptor substrate, and the PAP-specific phosphatase.[20]

-

Initiate Reaction: Initiate the reaction by adding the SULT enzyme to each well.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 20 minutes).[22]

-

Color Development: Stop the reaction and develop the color by adding the Malachite Green reagent.[20] This reagent detects the inorganic phosphate released from PAP by the phosphatase.

-

Measurement: Read the absorbance at 620 nm using a microplate reader. The absorbance is directly proportional to the amount of PAP produced, and thus to the SULT activity.

-

Standard Curve: A phosphate standard curve should be generated to quantify the amount of phosphate produced in the enzymatic reaction.

Determination of Substrate Specificity using HPLC

This method is used to identify and quantify the products of a sulfotransferase reaction, thereby determining the enzyme's substrate specificity.[23][24]

Materials:

-

Recombinant SULT enzyme

-

A panel of potential substrates

-

PAPS

-

Reaction buffer

-

HPLC system with a suitable column (e.g., reversed-phase or ion-exchange)

-

Solvents for HPLC mobile phase

Procedure:

-

Enzymatic Reaction: Set up individual sulfotransferase reactions for each potential substrate as described in the activity assay protocols.

-

Reaction Termination: Terminate the reactions, for example, by adding a solvent like acetonitrile or by heat inactivation.

-

Sample Preparation: Centrifuge the terminated reactions to pellet any precipitated protein. Collect the supernatant for HPLC analysis.

-

HPLC Analysis: Inject a known volume of the supernatant onto the HPLC column.

-

Separation and Detection: Separate the reaction components using an appropriate gradient of mobile phase solvents. The sulfated product will have a different retention time compared to the unreacted substrate. Monitor the elution profile using a UV detector or a mass spectrometer.

-

Product Identification and Quantification: Identify the product peak based on its retention time and, if using mass spectrometry, its mass-to-charge ratio. The area under the product peak can be used to quantify the amount of product formed, allowing for a comparison of the enzyme's activity towards different substrates. For complex substrates like glycosaminoglycans, enzymatic or chemical degradation of the product followed by HPLC analysis can be used to determine the site of sulfation.[23]

Visualizations

General Sulfonation Reaction

Caption: The general reaction catalyzed by sulfotransferases.

Experimental Workflow for a Radiometric SULT Activity Assay

Caption: A typical workflow for a radiometric sulfotransferase activity assay.

Role of SULT1E1 in Estrogen Signaling Pathway

Caption: The role of SULT1E1 in the inactivation of estrogens.

References

- 1. Estrogen Sulfotransferase (SULT1E1): Its Molecular Regulation, Polymorphisms, and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. mdpi.com [mdpi.com]

- 4. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Estrogen sulfotransferase in the metabolism of estrogenic drugs and in the pathogenesis of diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. Recent advances in sulfotransferase enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic analysis of bile acid sulfation by stably expressed human sulfotransferase 2A1 (SULT2A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SULT1A3 - Wikipedia [en.wikipedia.org]

- 12. genecards.org [genecards.org]

- 13. CoMFA modeling of enzyme kinetics: K(m) values for sulfation of diverse phenolic substrates by human catecholamine sulfotransferase SULT1A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sulfotransferase 1A1 Substrate Selectivity: A Molecular Clamp Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Impact of Human SULT1E1 Polymorphisms on the Sulfation of 17β-Estradiol, 4-Hydroxytamoxifen and Diethylstilbestrol by SULT1E1 Allozymes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Substrate inhibition in human hydroxysteroid sulfotransferase SULT2A1: studies on the formation of catalytically non-productive enzyme complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Selective role of sulfotransferase 2A1 (SULT2A1) in the N-sulfoconjugation of quinolone drugs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantitative Evaluation of the Expression and Activity of Five Major Sulfotransferases (SULTs) in Human Tissues: The SULT “Pie” - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phosphatase-Coupled Sulfotransferase Assay: R&D Systems [rndsystems.com]

- 21. benchchem.com [benchchem.com]

- 22. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 23. Determination of substrate specificity of sulfotransferases and glycosyltransferases (proteoglycans) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Pivotal Role of Sulfation: An In-depth Exploration of its Biological Functions

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfation, a fundamental and ubiquitous post-translational modification, plays a critical role in a vast array of biological processes. This essential modification, catalyzed by a family of enzymes known as sulfotransferases (SULTs), involves the transfer of a sulfuryl group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a variety of acceptor molecules, including proteins, carbohydrates, steroids, and xenobiotics. The addition of this negatively charged group profoundly alters the physicochemical properties of the substrate, thereby modulating its biological activity, stability, and interaction with other molecules. This in-depth technical guide provides a comprehensive overview of the exploratory studies on the biological functions of sulfation, with a focus on its roles in cellular signaling, drug metabolism, and the regulation of the extracellular matrix. Detailed experimental protocols for key assays and structured data tables are provided to facilitate further research in this dynamic field.

Introduction to Sulfation and Sulfotransferases

Sulfation is a key metabolic process that influences the function of a wide range of endogenous and exogenous compounds.[1] The enzymes responsible for this modification, sulfotransferases (SULTs), are broadly categorized into two main families: the cytosolic SULTs and the membrane-bound Golgi-resident SULTs.

-

Cytosolic SULTs are primarily involved in the metabolism and detoxification of small molecules such as steroids, neurotransmitters, and drugs.[2] They play a crucial role in rendering these compounds more water-soluble, facilitating their excretion.[1]

-

Golgi-resident SULTs are responsible for the sulfation of macromolecules like proteins and glycosaminoglycans (GAGs).[2] This type of sulfation is critical for a multitude of cell-cell and cell-matrix interactions, influencing processes such as cell adhesion, growth factor signaling, and viral entry.

The availability of the universal sulfate donor, PAPS, is a critical regulatory point for all sulfation reactions. The synthesis of PAPS from ATP and inorganic sulfate is a two-step enzymatic process that can be a rate-limiting factor in cellular sulfation capacity.

Biological Functions of Sulfation

The functional consequences of sulfation are diverse and context-dependent, ranging from detoxification to the fine-tuning of intricate signaling pathways.

Drug Metabolism and Detoxification

A primary function of cytosolic SULTs is the detoxification of xenobiotics, including a wide array of drugs and environmental chemicals. By adding a highly polar sulfate group, these enzymes increase the water solubility of lipophilic compounds, which promotes their renal and biliary excretion. However, sulfation can also lead to the bioactivation of certain procarcinogens, highlighting the dual role of this metabolic pathway.[1]

Hormone Regulation

Sulfation is a key mechanism for regulating the activity of steroid hormones. For instance, the sulfation of dehydroepiandrosterone (DHEA) by SULT2A1 creates a circulating reservoir of an inactive precursor that can be reactivated by sulfatases in peripheral tissues. This tight regulation of active hormone levels is crucial for maintaining endocrine homeostasis.

Cell Signaling Modulation

Sulfation plays a pivotal role in modulating cell signaling pathways through two principal mechanisms: tyrosine sulfation of proteins and the sulfation of glycosaminoglycans.

Tyrosine sulfation, catalyzed by tyrosylprotein sulfotransferases (TPSTs) in the Golgi apparatus, is a critical post-translational modification for many secreted and transmembrane proteins.[3] This modification can significantly enhance protein-protein interactions. A prominent example is the sulfation of tyrosine residues in the N-terminal domain of G-protein coupled receptors (GPCRs), such as chemokine receptors. This sulfation is often essential for high-affinity binding of their cognate ligands and subsequent signal transduction.[4][5] Disruption of tyrosine sulfation in these receptors can severely impair their function.[6]

The sulfation patterns of GAGs, such as heparan sulfate and chondroitin sulfate, create a "sulfation code" that dictates their interaction with a multitude of proteins, including growth factors, morphogens, and their receptors.[7] These interactions are fundamental to the regulation of developmental processes and tissue homeostasis.

-

Heparan Sulfate Proteoglycans (HSPGs): The specific sulfation patterns of heparan sulfate chains are crucial for their co-receptor function in various signaling pathways, most notably for Fibroblast Growth Factors (FGFs).[8] The precise arrangement of sulfate groups on the HS chain determines the binding affinity and specificity for different FGF-FGFR complexes, thereby modulating downstream signaling.[9][10]

-

Chondroitin Sulfate Proteoglycans (CSPGs): Chondroitin sulfate chains are also heavily sulfated, and this modification is critical for their biological functions. For instance, the sulfation of chondroitin sulfate is necessary for proper Indian Hedgehog (Ihh) signaling in the developing growth plate, a key process in endochondral bone formation.[2][11]

Quantitative Data on Sulfotransferase Activity and Inhibition

The following tables summarize key quantitative data related to the kinetics of human sulfotransferases and the inhibitory effects of various compounds.

Table 1: Kinetic Parameters of Human Cytosolic Sulfotransferases for Selected Substrates

| SULT Isoform | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Source |

| SULT1A1 | 4-Nitrophenol | 1.8 - 4.2 | 111 - 1800 | [12] |

| SULT1A1 | 6-O-desmethylnaproxen | 1.1 ± 0.2 | 14.8 ± 0.6 | [13] |

| SULT1A3 | Dopamine | 10 - 60 | 120 - 1300 | [12] |

| SULT1E1 | 17β-Estradiol | 0.004 - 0.02 | 130 - 350 | [12][14] |

| SULT2A1 | DHEA | 0.4 - 3.8 | 130.8 - 2500 | [12][15] |

| SULT2A1 | Lithocholic acid | 7.2 | 109.1 | [15] |

| SULT2A1 | Chenodeoxycholic acid | 66.8 | 114.5 | [15] |

| SULT2A1 | Cholic acid | 115.6 | 125.7 | [15] |

Table 2: Inhibition of Human Sulfotransferases by Various Compounds

| SULT Isoform | Inhibitor | IC50 (µM) | Ki (nM) | Source |

| SULT1A1 | Mefenamic acid | 0.02 | - | [8] |

| SULT1A1 | 2,6-dichloro-4-nitrophenol (DCNP) | - | - | [12] |

| SULT1A1 | 17α-Ethinylestradiol (EE2) | - | 9 - 20 | [14] |

| SULT1A3 | Mefenamic acid | 76 | - | [8] |

| SULT1E1 | Triclin | - | ~1 | [16] |

| SULT1E1 | Pentachlorophenol (PCP) | - | - | [12] |

| SULT1E1 | Sulindac | ~6 | - | [17] |

| SULT1E1 | Ibuprofen | ~20 | - | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of sulfation.

Sulfotransferase Activity Assay (Radiometric Method)

This protocol is adapted from a widely used radiometric assay for measuring the activity of cytosolic sulfotransferases.

Materials:

-

Recombinant human SULT enzyme

-

Acceptor substrate (e.g., 4-nitrophenol for SULT1A1)

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS)

-

[35S]-PAPS (radiolabeled)

-

Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0)

-

Barium acetate solution (0.1 M)

-

Barium hydroxide solution (0.1 M)

-

Zinc sulfate solution (0.1 M)

-

Scintillation cocktail

-

Microcentrifuge tubes

-

Liquid scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a specific concentration of the acceptor substrate, and the purified SULT enzyme.

-

Initiate Reaction: Start the reaction by adding a mixture of cold PAPS and [35S]-PAPS to a final concentration typically in the low micromolar range.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

Stop Reaction: Terminate the reaction by adding barium acetate solution.

-

Precipitation of Unreacted PAPS: Add barium hydroxide and zinc sulfate solutions to precipitate the unreacted [35S]-PAPS.

-

Centrifugation: Centrifuge the tubes to pellet the precipitate.

-

Quantification: Transfer an aliquot of the supernatant (containing the sulfated product) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the amount of sulfated product formed based on the specific activity of the [35S]-PAPS and the measured radioactivity.

Analysis of Protein Sulfation by Mass Spectrometry

This protocol provides a general workflow for the identification and quantification of sulfated peptides from a complex protein mixture.

Materials:

-

Protein sample

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Trifluoroacetic acid (TFA)

-

Formic acid (FA)

-

Acetonitrile (ACN)

-

C18 solid-phase extraction (SPE) cartridges

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Protein Extraction and Denaturation: Extract proteins from cells or tissues and denature them in a buffer containing a high concentration of urea (e.g., 8 M).

-

Reduction and Alkylation: Reduce disulfide bonds with DTT and then alkylate the free cysteine residues with IAA to prevent re-formation of disulfide bonds.

-

Proteolytic Digestion: Dilute the sample to reduce the urea concentration and digest the proteins into peptides using trypsin overnight at 37°C.

-

Peptide Desalting: Acidify the peptide mixture with TFA and desalt using C18 SPE cartridges. Elute the peptides with a solution containing ACN and FA.

-

LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. The liquid chromatography step separates the peptides based on their hydrophobicity, and the mass spectrometer isolates and fragments the peptides.

-

Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein sequence database to identify the peptides. The software should be configured to consider sulfation of tyrosine, serine, and threonine residues as a variable modification. The presence of a neutral loss of 80 Da (SO3) in the MS/MS spectrum is a characteristic feature of sulfated peptides.[11] For quantitative analysis, stable isotope-labeled internal standards or label-free quantification methods can be employed.[18][19]

Visualization of Sulfation-Dependent Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways where sulfation plays a critical regulatory role.

Heparan Sulfate-Mediated FGF Signaling

Caption: Heparan sulfate facilitates FGF signaling by promoting receptor dimerization.

Tyrosine Sulfation in Chemokine Receptor Signaling

Caption: Tyrosine sulfation enhances chemokine binding to its GPCR.

Conclusion

Exploratory studies have firmly established sulfation as a post-translational modification of profound biological significance. Its roles in detoxifying xenobiotics, regulating hormonal activity, and modulating intricate signaling networks underscore its importance in health and disease. The continued development of advanced analytical techniques, particularly in the realm of mass spectrometry, will undoubtedly uncover further layers of complexity in the "sulfocode" and its regulatory functions. A deeper understanding of the structure, function, and regulation of sulfotransferases and sulfatases holds immense promise for the development of novel therapeutic strategies targeting a wide range of pathological conditions, from cancer to inflammatory disorders. This guide provides a foundational resource for researchers embarking on or continuing their exploration of the multifaceted world of sulfation.

References

- 1. Human sulfotransferases and their role in chemical metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Item - KINETIC AND MECHANISTIC CHARACTERIZATION OF HUMAN SULFOTRANSFERASES (SULT2B1b AND SULT1A1): DRUG TARGETS TO TREAT CANCERS - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tyrosine sulfation is required for agonist recognition by glycoprotein hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The structural role of receptor tyrosine sulfation in chemokine recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tyrosine sulfation and O-glycosylation of chemoattractant receptor GPR15 differentially regulate interaction with GPR15L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein Sulfation Analysis - Creative Proteomics [creative-proteomics.com]

- 8. Inhibition of human liver and duodenum sulfotransferases by drugs and dietary chemicals: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 10. GraphViz Examples and Tutorial [graphs.grevian.org]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Structural and Chemical Profiling of the Human Cytosolic Sulfotransferases | PLOS Biology [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. Potent Inhibition of Human Sulfotransferase 1A1 by 17α-Ethinylestradiol: Role of 3′-Phosphoadenosine 5′-Phosphosulfate Binding and Structural Rearrangements in Regulating Inhibition and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetic analysis of bile acid sulfation by stably expressed human sulfotransferase 2A1 (SULT2A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Inhibition of human phenol and estrogen sulfotransferase by certain non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeted Quantitation of Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Understanding the role of PAPS in sulfation reactions.

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfonate donor, and its critical role in biological sulfation reactions. We will delve into the biosynthesis of PAPS, the enzymatic reactions it facilitates, its significance in cellular processes and drug metabolism, and the experimental methods used to study these pathways.

Introduction to Sulfation and PAPS

Sulfation is a crucial Phase II metabolic process that involves the addition of a sulfonate (SO₃⁻) group to a wide array of substrates, including xenobiotics, drugs, neurotransmitters, and hormones.[1][2][3] This conjugation, catalyzed by sulfotransferase (SULT) enzymes, typically increases the water solubility of compounds, facilitating their excretion and detoxification.[3][4] However, sulfation can also lead to the bioactivation of certain molecules, creating reactive intermediates implicated in toxicity.[5][6]

At the heart of every sulfation reaction is 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the high-energy, obligate coenzyme that provides the activated sulfonate group.[1][7] The availability of PAPS is often the rate-limiting factor for sulfation, making its synthesis and regulation a critical control point for numerous physiological pathways.[1][5][8]

The PAPS Biosynthesis Pathway

PAPS is synthesized from inorganic sulfate and ATP in a two-step enzymatic cascade primarily occurring in the cytoplasm.[9] In metazoans like humans, these two steps are carried out by a single bifunctional enzyme called PAPS synthase (PAPSS).[7][8]

Step 1: ATP Sulfurylase Activity The first reaction is catalyzed by the ATP sulfurylase domain of PAPSS. It condenses ATP and inorganic sulfate (SO₄²⁻) to form adenosine-5'-phosphosulfate (APS) and pyrophosphate (PPi).[7][9]

Step 2: APS Kinase Activity The second reaction is catalyzed by the APS kinase domain of PAPSS. It phosphorylates the 3'-hydroxyl group of APS using another molecule of ATP, yielding PAPS and ADP.[7][9]

In humans, two isoforms, PAPSS1 and PAPSS2, exist and exhibit different stability profiles, suggesting distinct regulatory roles.[8] The entire process is tightly regulated, with the intermediate APS acting as a potent product inhibitor and a specific stabilizer of the PAPS synthase enzyme.[10]

References

- 1. Sulfation and sulfotransferases 5: the importance of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) in the regulation of sulfation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3'-Phosphoadenosine-5'-phosphosulfate: photoaffinity ligand for sulfotransferase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. erepo.uef.fi [erepo.uef.fi]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. books.rsc.org [books.rsc.org]

- 7. 3'-Phosphoadenosine-5'-phosphosulfate - Wikipedia [en.wikipedia.org]

- 8. 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) Synthases, Naturally Fragile Enzymes Specifically Stabilized by Nucleotide Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Adenosine-5′-phosphosulfate – a multifaceted modulator of bifunctional 3′-phospho-adenosine-5′-phosphosulfate synthases and related enzymes - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of an Ancient Pathway: A Technical Guide to the Evolution of Sulfation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfation, the addition of a sulfuryl group to a wide array of acceptor molecules, is a fundamental biological process with profound implications for cellular homeostasis, detoxification, and signaling. This seemingly simple modification is orchestrated by a complex and ancient enzymatic pathway that has undergone significant evolutionary diversification across the kingdoms of life. Understanding the evolutionary trajectory of sulfation pathways, from the origins of its core enzymes to the lineage-specific expansions of sulfotransferase families, provides critical insights into the molecular basis of biological diversity and presents novel opportunities for therapeutic intervention.

This technical guide delves into the foundational research on the evolution of sulfation pathways. We will explore the key enzymatic players, their phylogenetic relationships, and the structural and functional innovations that have shaped this essential metabolic route. By presenting quantitative data, detailed experimental methodologies, and visual representations of the core processes, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate this intricate field.

Core Components of the Sulfation Pathway: An Evolutionary Perspective

The canonical sulfation pathway consists of two major steps: the synthesis of the universal sulfuryl donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), and the transfer of the sulfuryl group from PAPS to a substrate, catalyzed by a sulfotransferase (SOT or SULT). The evolution of the enzymes mediating these steps reveals a fascinating story of gene fusion, duplication, and functional divergence.

PAPS Synthesis: A Tale of Two Architectures

The synthesis of PAPS from inorganic sulfate and ATP is a critical control point in the sulfation pathway. In prokaryotes, fungi, and plants, this process is catalyzed by two separate enzymes: ATP sulfurylase (ATPS) and APS kinase (APSK).[1][2] In contrast, the animal kingdom is characterized by a bifunctional PAPS synthase (PAPSS), a single polypeptide that houses both the ATPS and APSK domains.[1][2] This gene fusion event in the metazoan lineage represents a significant evolutionary innovation, potentially allowing for more efficient substrate channeling and coordinated regulation.

Vertebrates possess two isoforms of PAPSS, PAPSS1 and PAPSS2, which exhibit distinct tissue expression patterns and biochemical properties.[3][4] Intriguingly, studies on the thermal stability of human PAPSS isoforms suggest that PAPSS2 is inherently less stable than PAPSS1, leading to the hypothesis that the less stable PAPSS2 may represent the more ancient, ancestral form.[5][6] Invertebrates typically possess a single PAPSS enzyme that is classified as a PAPSS2-type, further supporting this evolutionary model.[5][6]

Table 1: Comparative Properties of Human PAPS Synthase Isoforms

| Property | PAPSS1 | PAPSS2b (splice variant) | Reference |

| Tissue Expression | Ubiquitous, major isoform in brain and skin | Predominant in liver, cartilage, and adrenal glands | [3] |

| ATP Kinetics | Hyperbolic response | Sigmoidal response | [3] |

| Vmax (ATP) | 0.25 mM (0.5 [v/Vmax]) | 1.4 mM (0.5 [v/Vmax]) | [3] |

| Thermal Stability | More stable | Less stable | [5][6] |

| Evolutionary Hypothesis | Derived form | Ancestral form | [5][6] |

Sulfotransferases: A Superfamily of Functional Diversity

The sulfotransferase (SOT) superfamily is responsible for the remarkable diversity of sulfated molecules. These enzymes exhibit a wide range of substrate specificities, targeting small molecules like steroids and xenobiotics, as well as macromolecules such as proteins and carbohydrates. Phylogenetic analyses have been instrumental in classifying this large and diverse enzyme family.

In plants, SOTs are broadly classified into three subfamilies: soluble sulfotransferases (SULTs), tyrosylprotein sulfotransferases (TPSTs), and nodulation factor sulfotransferases (NFSTs).[7][8] Notably, carbohydrate sulfotransferases (CHSTs), which are abundant in animals, are absent in land plants.[7][8] The presence of NFSTs in plants is thought to be the result of a horizontal gene transfer event from bacteria to green algae, highlighting the role of inter-domain gene flow in shaping metabolic pathways.[7][8]

The SULT subfamily, in particular, has undergone significant lineage-specific expansions and contractions. For example, a dramatic reduction in the number of SOT genes is observed in the Cucurbitaceae family due to the absence of SULTs, while a recent expansion of SULTs, driven by tandem duplication, has led to a significant increase in SOT gene number in the Begoniaceae family.[7][8] This dynamic evolutionary history of the SULT family has profoundly influenced the production of sulfated metabolites across different plant lineages.[8]

Visualizing the Evolutionary Logic of Sulfation

To better understand the relationships and processes described, the following diagrams were generated using Graphviz.

Caption: Comparative PAPS Synthesis Pathways.

Caption: Simplified Evolution of Sulfotransferase Families.

Experimental Protocols: A Guide to Investigating Sulfation Pathway Evolution

The study of sulfation pathway evolution relies on a combination of computational and experimental approaches. Below are detailed methodologies for key experiments frequently cited in this field.

Phylogenetic Analysis of Sulfotransferase Families

-

Sequence Retrieval and Alignment:

-

Identify SOT protein sequences from various organisms of interest using BLAST searches against protein databases (e.g., NCBI, UniProt).

-

Perform a multiple sequence alignment of the retrieved sequences using software such as ClustalW or MAFFT. The alignment is crucial for identifying conserved regions and homologous positions.

-

-

Phylogenetic Tree Construction:

-

Construct a phylogenetic tree from the aligned sequences using methods like Maximum Likelihood (ML) or Neighbor-Joining (NJ).

-

For ML analysis, use software like PhyML or RAxML. It is important to select an appropriate amino acid substitution model (e.g., JTT, WAG) based on statistical tests (e.g., using ProtTest).

-

Assess the statistical reliability of the tree topology using bootstrap analysis with 1000 replicates.

-

-

Tree Visualization and Interpretation:

-

Visualize the resulting phylogenetic tree using software like FigTree or MEGA.

-

Analyze the branching patterns to infer evolutionary relationships between different SOT subfamilies and to identify lineage-specific expansions or contractions.

-

Cloning, Expression, and Purification of PAPS Synthase

-

Gene Cloning:

-

Amplify the coding sequence of the PAPSS gene from cDNA using polymerase chain reaction (PCR) with gene-specific primers.

-

Clone the PCR product into an appropriate expression vector (e.g., pGEX or pET series for bacterial expression) containing a tag for purification (e.g., GST or His-tag).

-

-

Protein Expression:

-

Transform the expression construct into a suitable bacterial host strain (e.g., E. coli BL21(DE3)).

-

Grow the bacterial culture to an optimal density (OD600 of 0.6-0.8) and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Incubate the culture for several hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

-

-

Protein Purification:

-

Harvest the bacterial cells by centrifugation and lyse them using sonication or a French press in a suitable lysis buffer.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Purify the tagged protein from the soluble fraction using affinity chromatography (e.g., glutathione-sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins).

-

Elute the purified protein and assess its purity by SDS-PAGE.

-

Enzyme Kinetics of PAPS Synthase

-

Assay Principle: The overall activity of PAPSS can be measured using a coupled enzyme assay that monitors the production of ADP.

-

Reaction Mixture:

-

Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 8.0), MgCl₂, KCl, phosphoenolpyruvate, NADH, lactate dehydrogenase, pyruvate kinase, ATP, and sodium sulfate.

-

The concentrations of ATP and sulfate should be varied to determine the kinetic parameters.

-

-

Assay Procedure:

-

Initiate the reaction by adding the purified PAPSS enzyme to the reaction mixture.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the reaction velocity from the rate of absorbance change.

-

-

Data Analysis:

-

Plot the reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

For allosteric enzymes, the data should be fitted to the Hill equation.

-

Implications for Drug Development